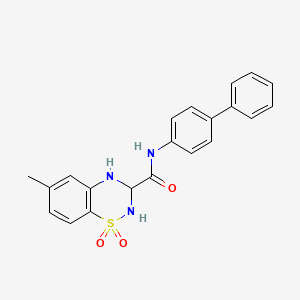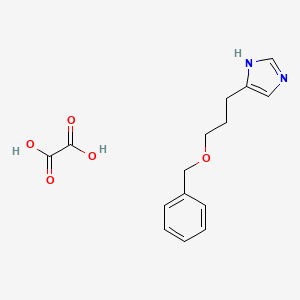
2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” is a compound that has been studied for its potential applications in various fields. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyridine derivative with a thiazole derivative. For instance, a study describes the synthesis of a related compound through the coordination reaction of K2PtCl4 with 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid . Another study describes the synthesis of a series of compounds formed by the linkage of -C(O)NH with pyridine and thiazole moieties .Molecular Structure Analysis
The molecular structure of “2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” can be inferred from its name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a carbohydrazide group (a functional group consisting of a carbonyl group (C=O) attached to a hydrazide group (NH-NH2)) .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has shown promising antibacterial activity. In vitro antibacterial activity against Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa were carried out and the compound showed promising activity against B. subtilis .
DNA Binding Study
The compound has been analyzed for DNA binding study. It revealed that the compound has a promising affinity towards DNA double helix .
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory activity. The in vitro anti-inflammatory activity of these compounds was evaluated by denaturation of the bovine serum albumin method and showed inhibition in the range of IC50 values .
Antimicrobial Activity
The compound has shown promising antimicrobial activity. The newly characterized compounds were evaluated for their antimicrobial properties .
Organic Synthesis
The compound is used as a pharmaceutical intermediate and also used in the field of organic synthesis .
Drug Development
Heterocyclic compounds like this play an important role in drug development. They are easily prepared and a few of them can be handled easily such as thiazoles, oxadiazoles, triazoles, and many more .
Direcciones Futuras
The future directions for the study of “2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” could involve further exploration of its potential applications in various fields, such as medicine and materials science. For instance, a study suggests that a new class of compounds formed by the linkage of -C(O)NH with pyridine and thiazole moieties could be developed as effective antimicrobial and anti-inflammatory agents .
Mecanismo De Acción
Target of Action
It has been suggested that similar compounds may interact with dna and have affinity towards DNA double helix .
Mode of Action
The compound is believed to form adducts with DNA through intercalation, and these interactions are stabilized by hydrophobic and hydrogen bonds . This interaction can interfere with the normal functioning of DNA, potentially inhibiting replication or transcription processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide. For instance, it has been suggested that the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It is also stable under normal temperatures and pressures but should be kept away from strong oxidizing agents, strong acids, and strong bases .
Propiedades
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-13-8(14)7-5-15-9(12-7)6-2-1-3-11-4-6/h1-5H,10H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDRYCHGNGHZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)

![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)
![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)

![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)

![N-[3-acetyl-10-bromo-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-in doline]-5-yl]acetamide](/img/structure/B2933421.png)
![1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2933423.png)


![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2933429.png)
![3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2933431.png)